molecular formula C17H15NO3 B2825854 Ethyl 4-(1-oxoisoindolin-2-yl)benzoate CAS No. 109621-43-4

Ethyl 4-(1-oxoisoindolin-2-yl)benzoate

Cat. No. B2825854
M. Wt: 281.311
InChI Key: JTWISIBCGLKQCG-UHFFFAOYSA-N
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Patent
US04981865

Procedure details

A mixture of o-phthalicdicarboxaldehyde (17.54 g, 0.131 mol) and p-carbethoxyphenylisocyanate (25.0 g, 0.131 mol) is heated in an oil bath at 170° C. for 4.0 hours under nitrogen atmosphere. The hot melt is then slowly poured into CHCl3 (300 ml). The solution is then evaporated to dryness when a solid residue is obtained. The crude 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid, ethyl ester is triturated with isopropyl ether and then recrystallized from CH2Cl2 --isopropyl ether (1:1, 300 ml) to give white solid. Yield 5.07 g (13.8%); mp 182°-184° C.
Quantity
17.54 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([CH:7]=O)[C:4]([CH:9]=[O:10])=[CH:3][CH:2]=1.[C:11]([C:16]1[CH:21]=[CH:20][C:19]([N:22]=C=O)=[CH:18][CH:17]=1)([O:13][CH2:14][CH3:15])=[O:12]>C(Cl)(Cl)Cl>[O:10]=[C:9]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH2:7][N:22]1[C:19]1[CH:18]=[CH:17][C:16]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
17.54 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C=O)C=O
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)(OCC)C1=CC=C(C=C1)N=C=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is then evaporated to dryness when a solid residue
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The crude 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid, ethyl ester is triturated with isopropyl ether
CUSTOM
Type
CUSTOM
Details
recrystallized from CH2Cl2 --isopropyl ether (1:1, 300 ml)
CUSTOM
Type
CUSTOM
Details
to give white solid

Outcomes

Product
Name
Type
Smiles
O=C1N(CC2=CC=CC=C12)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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